Tris(4-(2H-tetrazol-5-yl)phenyl)amine
Overview
Description
Tris(4-(2H-tetrazol-5-yl)phenyl)amine is a chemical compound with the molecular formula C21H15N13 . It is a derivative of tetrazole, a class of compounds known for their high nitrogen content and significant thermal stability . This compound plays a significant role in the development of drugs to combat cardiovascular diseases by inhibiting platelet aggregation .
Synthesis Analysis
The synthesis of this compound involves the incorporation of a redox-active linker, tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine (TTPA), into Mn(II)/Cu(II) based coordination frameworks . The reaction proceeds much more slowly than that of the substrate used in the assay, whose conversion is thus blocked .Molecular Structure Analysis
The molecular structure of this compound is characterized by a triphenylamine backbone . The assignments of the absorption bands for the radical cations in UV/Vis/NIR spectroelectrochemistry were supported by DFT calculations .Chemical Reactions Analysis
The chemical reactions involving this compound are characterized by the interconversion of different redox states . The redox properties of this compound were elucidated by solid-state electrochemical and spectroelectrochemical data .Physical and Chemical Properties Analysis
This compound has a molecular weight of 449.43 . It has a boiling point of 833.4±75.0 °C and a density of 1.547±0.06 g/cm3 .Mechanism of Action
The mechanism of action of Tris(4-(2H-tetrazol-5-yl)phenyl)amine involves the charge delocalization of the triphenylamine backbone . This compound has been successfully incorporated into Mn(II)/Cu(II) based coordination frameworks, potentially used in applications of electrochromic and optical devices .
Safety and Hazards
Future Directions
The future directions for the study of Tris(4-(2H-tetrazol-5-yl)phenyl)amine involve further understanding of its redox properties and potential applications in electrochromic and optical devices . The compound’s high nitrogen content and significant thermal stability make it a promising candidate for the development of ‘green’ energetic materials .
Properties
IUPAC Name |
4-(2H-tetrazol-5-yl)-N,N-bis[4-(2H-tetrazol-5-yl)phenyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N13/c1-7-16(8-2-13(1)19-22-28-29-23-19)34(17-9-3-14(4-10-17)20-24-30-31-25-20)18-11-5-15(6-12-18)21-26-32-33-27-21/h1-12H,(H,22,23,28,29)(H,24,25,30,31)(H,26,27,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAAVGWPHGJXSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)N(C3=CC=C(C=C3)C4=NNN=N4)C5=CC=C(C=C5)C6=NNN=N6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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